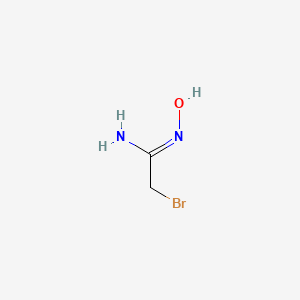

2-bromo-N'-hydroxyethanimidamide

Description

Significance of the Imidamide and Hydroxyimidamide Functional Groups in Modern Chemical Synthesis

The amide functional group is of paramount importance in organic chemistry and biochemistry, forming the backbone of proteins and being present in numerous pharmaceuticals and industrial polymers. researchgate.netpulsus.comorganicchemexplained.com Functional groups, in general, are the reactive parts of molecules that dictate their chemical behavior and properties. quora.comsolubilityofthings.com The imidamide functional group, also known as an amidine, and its hydroxylated counterpart, the hydroxyimidamide (or amidoxime), are crucial moieties in contemporary synthetic chemistry.

Imidamides (Amidines):

Amidines are characterized by the R-C(=NR')NR''R''' functional group and are considered derivatives of carboxylic acids. Their basicity and ability to form stable cations make them useful in various chemical transformations. They can act as ligands in coordination chemistry and as catalysts in organic reactions. acs.org The synthesis of amidines can be achieved through several methods, including the reaction of primary amines with N,N-dimethylacetamide dimethyl acetal. researchgate.net

Hydroxyimides (Amidoximes):

The hydroxyimidamide functional group, R-C(=NOH)NR'R'', is a versatile precursor in the synthesis of various heterocyclic compounds. The presence of both a nucleophilic nitrogen and an oxygen atom allows for a range of cyclization reactions, leading to the formation of oxadiazoles (B1248032), isoxazolines, and other important ring systems. These heterocyclic scaffolds are frequently found in biologically active molecules.

The significance of both imidamide and hydroxyimidamide functional groups lies in their ability to be transformed into a diverse array of other functionalities, serving as key intermediates in the construction of complex molecular architectures.

Overview of Halogenated Aliphatic Amides as Synthetic Precursors in Organic Transformations

Halogenated aliphatic amides, particularly α-haloamides, are highly valuable precursors in organic synthesis due to the reactivity of the carbon-halogen bond. nih.gov This bond can readily undergo nucleophilic substitution, allowing for the introduction of various functional groups. nih.gov For instance, α-bromo amides can react with nucleophiles like amines to form α-amino amides, which are important building blocks for peptides and other biologically relevant molecules. nih.gov

The versatility of α-haloamides extends to their participation in a variety of carbon-carbon bond-forming reactions, including:

Radical Cyclizations: α-haloamides with suitably positioned double bonds can undergo radical cyclization to form cyclic compounds. nih.gov

Cross-Coupling Reactions: They are effective electrophiles in transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the formation of new carbon-carbon bonds. nih.govnih.gov

The reactivity of the halogen atom can be finely tuned, making halogenated aliphatic amides powerful tools for synthetic chemists to construct complex molecules with high precision.

Scope and Research Significance of 2-bromo-N'-hydroxyethanimidamide in Contemporary Chemical Research

This compound is a specialized chemical compound that combines the features of a hydroxyimidamide with a halogenated aliphatic chain. While specific research on this exact compound is not extensively documented in publicly available literature, its structure suggests significant potential as a versatile building block in synthetic and medicinal chemistry.

The presence of the bromine atom provides a reactive handle for nucleophilic substitution or cross-coupling reactions, similar to other α-bromoamides. nih.gov Simultaneously, the hydroxyimidamide moiety offers a gateway to a variety of heterocyclic systems through cyclization reactions.

Given the known biological activities of related compounds, such as N-phenylacetamide derivatives which exhibit antibacterial properties, it is plausible that this compound could serve as a precursor for novel therapeutic agents. irejournals.com For example, derivatives of N-(2-bromo-phenyl)-2-hydroxy-benzamide have been investigated for their antifungal and anti-inflammatory activities. researchgate.netresearchgate.netmdpi.com The combination of the reactive bromoacetyl group and the versatile hydroxyimidamide functionality within a single molecule makes this compound a compound of considerable interest for further exploration in chemical research.

Structure

2D Structure

3D Structure

Properties

CAS No. |

885959-18-2 |

|---|---|

Molecular Formula |

C2H5BrN2O |

Molecular Weight |

152.98 g/mol |

IUPAC Name |

2-bromo-N'-hydroxyethanimidamide |

InChI |

InChI=1S/C2H5BrN2O/c3-1-2(4)5-6/h6H,1H2,(H2,4,5) |

InChI Key |

LJUUIGXZZALSLH-UHFFFAOYSA-N |

Isomeric SMILES |

C(/C(=N/O)/N)Br |

Canonical SMILES |

C(C(=NO)N)Br |

Origin of Product |

United States |

Synthetic Methodologies for 2 Bromo N Hydroxyethanimidamide

Direct Synthesis Approaches to N'-Hydroxyethanimidamides

Direct synthesis methods focus on first constructing the core N'-hydroxyethanimidamide structure, which is then followed by a regioselective bromination step. This approach is common for introducing sensitive functional groups late in a synthetic sequence.

The most common method for the synthesis of N'-hydroxyimidamides involves the reaction of a nitrile precursor with hydroxylamine (B1172632). This reaction is a nucleophilic addition of hydroxylamine to the electrophilic carbon of the nitrile group.

The general reaction proceeds as follows: R-C≡N + NH₂OH → R-C(=NOH)NH₂

For the synthesis of the non-brominated parent compound, N'-hydroxyethanimidamide, acetonitrile (B52724) would be the logical starting precursor, reacting with hydroxylamine. The reaction is typically carried out in a suitable solvent, such as ethanol (B145695) or water, and may be catalyzed by a mild base.

Table 1: Hypothetical Reaction Conditions for N'-hydroxyethanimidamide Synthesis

| Parameter | Condition | Rationale |

|---|---|---|

| Nitrile Precursor | Acetonitrile | Provides the ethanimidamide backbone. |

| Reagent | Hydroxylamine hydrochloride | Common and stable source of hydroxylamine. |

| Base | Sodium carbonate or Triethylamine | To liberate free hydroxylamine from its salt. |

| Solvent | Ethanol/Water mixture | Solubilizes both the organic precursor and inorganic reagents. |

| Temperature | 50-80 °C | To facilitate the reaction without decomposing the product. |

| Reaction Time | 4-12 hours | Typical duration for the completion of this type of reaction. |

Once N'-hydroxyethanimidamide is formed, the subsequent step is the selective introduction of a bromine atom at the C2 position (the methyl group). This is a challenging step due to the presence of multiple potentially reactive sites in the molecule, including the N-H and O-H protons of the hydroxyimidamide group.

Achieving regioselectivity for the bromination of the alpha-carbon would likely require radical bromination conditions, as electrophilic bromination would be disfavored at this position. The use of N-Bromosuccinimide (NBS) under photochemical or radical initiation conditions is a standard method for the bromination of allylic and benzylic positions, and by extension, alpha-carbons of carbonyl-like groups. mdpi.com However, the compatibility of these conditions with the N'-hydroxyimidamide functional group must be considered.

Alternative strategies could involve using milder brominating agents to avoid unwanted side reactions. The choice of brominating agent is critical for achieving the desired regioselectivity. mdpi.comnih.gov

Table 2: Potential Brominating Agents and Selectivity Considerations

| Brominating Agent | Reaction Type | Potential Outcome |

|---|---|---|

| N-Bromosuccinimide (NBS) with AIBN or light | Radical | Selective bromination at the C2 position. |

| Bromine (Br₂) in acetic acid | Electrophilic/Radical | Potential for over-bromination and side reactions. |

| Tetra-n-butylammonium bromide (TBAB) with an oxidant | Nucleophilic Bromination | May offer milder conditions and improved selectivity. nih.gov |

Alternative and Convergent Synthetic Routes to the 2-bromo-N'-hydroxyethanimidamide Core

A plausible multi-step synthesis could start from a readily available halogenated precursor, such as 2-bromoacetonitrile. This approach introduces the bromine atom at the beginning of the synthetic sequence, avoiding the potentially problematic regioselective bromination of the final intermediate.

A possible reaction pathway is outlined below:

Starting Material: 2-bromoacetonitrile

Reaction: Nucleophilic addition of hydroxylamine to the nitrile group of 2-bromoacetonitrile.

This reaction would directly yield the target compound, this compound. This convergent approach is highly efficient in terms of step count. However, the presence of the bromine atom on the starting material could lead to side reactions, such as elimination or substitution by hydroxylamine at the alpha-carbon. Careful control of reaction conditions would be necessary to favor the desired addition to the nitrile. Multi-step syntheses are a cornerstone of organic chemistry, allowing for the construction of complex molecules from simpler starting materials. researchgate.netbohrium.comresearchgate.net

When using a pre-functionalized intermediate like 2-bromoacetonitrile, chemoselectivity becomes a primary concern. The hydroxylamine reagent is a nucleophile and could potentially react at two sites: the nitrile carbon (the desired reaction) and the bromine-bearing carbon (an undesired SN2 reaction).

To favor the desired reaction, one might employ lower temperatures to kinetically favor the addition to the nitrile over the substitution reaction. The choice of solvent can also influence the reaction pathway.

Regioselectivity is also a key consideration in the initial design of the synthesis. By starting with a pre-brominated compound, the issue of regioselective bromination at a later stage is circumvented entirely. This highlights a common strategy in organic synthesis: introducing functionality at a stage where selectivity is easier to control.

Green Chemistry Principles and Sustainable Synthesis of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.orgjddhs.com These principles can be applied to the synthesis of this compound to improve its environmental footprint.

Table 3: Application of Green Chemistry Principles

| Green Chemistry Principle | Application to Synthesis |

|---|---|

| 1. Prevention | Optimize reactions to minimize byproduct formation. nih.gov |

| 2. Atom Economy | The direct addition of hydroxylamine to 2-bromoacetonitrile has high atom economy. acs.org |

| 3. Less Hazardous Chemical Syntheses | Use of less toxic solvents and reagents. For example, replacing traditional organic solvents with water or bio-based solvents. jddhs.comskpharmteco.com |

| 4. Designing Safer Chemicals | While the target molecule is defined, the synthetic pathway can be designed to avoid hazardous intermediates. |

| 5. Safer Solvents and Auxiliaries | Utilizing water as a solvent where possible, or minimizing solvent use altogether. jddhs.com |

| 6. Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure to reduce energy consumption. acs.org |

| 7. Use of Renewable Feedstocks | Exploring bio-based starting materials if available. |

| 8. Reduce Derivatives | The convergent synthesis from 2-bromoacetonitrile avoids protection/deprotection steps. nih.gov |

| 9. Catalysis | Using catalytic amounts of base instead of stoichiometric amounts. |

| 10. Design for Degradation | Considering the environmental fate of the product and byproducts. |

| 11. Real-time analysis for Pollution Prevention | Monitoring the reaction progress to prevent over-reaction and byproduct formation. |

| 12. Inherently Safer Chemistry for Accident Prevention | Choosing reagents and conditions that minimize the risk of explosions, fires, and releases. |

By incorporating these principles, the synthesis of this compound can be made more sustainable and environmentally friendly. researchgate.net

Advanced Spectroscopic Elucidation of 2 Bromo N Hydroxyethanimidamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. For 2-bromo-N'-hydroxyethanimidamide, ¹H and ¹³C NMR spectroscopy, complemented by two-dimensional techniques, offer a complete picture of the proton and carbon framework.

Proton (¹H) NMR Spectral Assignment and Conformational Analysis

The ¹H NMR spectrum of this compound is anticipated to display distinct signals corresponding to the different types of protons in the molecule. The chemical shifts are influenced by the electronic environment, with electronegative atoms like bromine and oxygen causing significant deshielding effects.

The methylene (B1212753) protons (CH₂) adjacent to the bromine atom are expected to appear as a singlet in the downfield region, typically between 3.5 and 4.5 ppm. The electronegativity of the bromine atom withdraws electron density from the methylene group, reducing the shielding of the protons and shifting their resonance to a higher frequency.

The protons of the N-hydroxy group (N-OH) and the amide group (NH₂) are exchangeable and their chemical shifts can be influenced by solvent, temperature, and concentration. The N-OH proton is expected to appear as a broad singlet, potentially in the range of 8.0 to 10.0 ppm. The NH₂ protons would likely also present as a broad singlet, with a chemical shift that can vary but is generally found in the region of 5.0 to 7.0 ppm. The broadness of these signals is a result of rapid chemical exchange and quadrupole broadening from the nitrogen atom.

Conformational analysis of this compound can be inferred from the through-space interactions observed in 2D NMR experiments like NOESY (Nuclear Overhauser Effect Spectroscopy), which would reveal the spatial proximity of different protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| CH₂Br | 3.5 - 4.5 | Singlet (s) |

| NH₂ | 5.0 - 7.0 | Broad Singlet (br s) |

| N-OH | 8.0 - 10.0 | Broad Singlet (br s) |

Note: Predicted values are based on the analysis of similar compounds and known substituent effects. Actual experimental values may vary depending on the solvent and other experimental conditions.

Carbon-13 (¹³C) NMR Spectral Interpretation and Structural Correlation

The ¹³C NMR spectrum provides crucial information about the carbon skeleton of this compound. Two distinct carbon signals are expected, corresponding to the imidamide carbon and the brominated methylene carbon.

The imidamide carbon (C=N) is anticipated to resonate significantly downfield, typically in the range of 150 to 165 ppm. libretexts.org This large chemical shift is characteristic of sp²-hybridized carbons double-bonded to an electronegative nitrogen atom.

The methylene carbon directly attached to the bromine atom (CH₂Br) will also be deshielded, with its signal appearing in the range of 25 to 40 ppm. wisc.edu The electronegative bromine atom induces a downfield shift compared to a standard alkyl carbon.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| CH₂Br | 25 - 40 |

| C=N | 150 - 165 |

Note: Predicted values are based on the analysis of similar compounds and known substituent effects. Actual experimental values may vary depending on the solvent and other experimental conditions.

Advanced Two-Dimensional NMR Techniques for Comprehensive Structural Characterization

To unequivocally assign the proton and carbon signals and to further elucidate the molecular structure, advanced two-dimensional (2D) NMR techniques are employed.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of directly bonded proton and carbon atoms. For this compound, an HSQC spectrum would show a cross-peak connecting the ¹H signal of the CH₂Br group to the ¹³C signal of the same group.

COSY (Correlation Spectroscopy): While not as informative for this particular molecule due to the lack of proton-proton coupling, in more complex analogues, COSY spectra are used to identify coupled proton systems.

These 2D NMR experiments provide a robust and unambiguous confirmation of the molecular structure of this compound.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both IR and Raman techniques, provides valuable insights into the functional groups present in a molecule and their bonding arrangements.

Characteristic Vibrational Modes of the Hydroxyethanimidamide Moiety

The hydroxyethanimidamide moiety exhibits several characteristic vibrational modes that are readily identifiable in the IR and Raman spectra.

N-H Stretching: The N-H stretching vibrations of the primary amide (NH₂) group typically appear as two bands in the region of 3400-3200 cm⁻¹. The asymmetric stretch is usually at a higher frequency than the symmetric stretch.

O-H Stretching: The O-H stretching vibration of the hydroxyl group is expected to be a broad band in the region of 3600-3200 cm⁻¹, with its position and shape being highly dependent on the extent of hydrogen bonding.

C=N Stretching: The carbon-nitrogen double bond (C=N) stretching vibration is a key feature and is expected to appear in the range of 1680-1620 cm⁻¹.

N-H Bending: The N-H bending (scissoring) vibration of the NH₂ group typically occurs around 1650-1580 cm⁻¹.

Table 3: Predicted Characteristic IR and Raman Vibrational Frequencies for the Hydroxyethanimidamide Moiety

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| O-H Stretch | 3600 - 3200 (broad) |

| N-H Asymmetric Stretch | ~3400 |

| N-H Symmetric Stretch | ~3300 |

| C=N Stretch | 1680 - 1620 |

| N-H Bend | 1650 - 1580 |

Note: Predicted values are based on the analysis of similar compounds. Actual experimental values may vary depending on the physical state of the sample and intermolecular interactions.

Influence of α-Bromine Substitution on Molecular Vibrations

The substitution of a bromine atom at the α-position to the imidamide carbon has a discernible effect on the molecule's vibrational spectrum.

The primary influence of the bromine atom is the introduction of a C-Br stretching vibration. This mode is typically observed in the lower frequency region of the IR and Raman spectra, generally in the range of 600-500 cm⁻¹. The presence of this band provides direct evidence for the bromine substitution.

Furthermore, the electronegative bromine atom can have an electronic effect on the adjacent C=N bond. This inductive effect can slightly alter the bond strength and, consequently, the frequency of the C=N stretching vibration. It is plausible that the C=N stretching frequency in this compound would be slightly shifted compared to its non-brominated analogue. The mass effect of the bromine atom will also influence the frequencies of various bending and skeletal vibrations throughout the molecule.

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) stands as a cornerstone in the structural elucidation of novel chemical entities, offering unparalleled precision in mass measurements. This capability is indispensable for the unambiguous determination of the elemental composition of a molecule. In the context of this compound, HRMS provides the high-accuracy mass data necessary to confirm its molecular formula and to analyze its fragmentation pathways, which in turn offers deep insights into its chemical architecture.

High-resolution mass spectrometers, such as time-of-flight (TOF) or Orbitrap-based systems, can measure the mass-to-charge ratio (m/z) of ions with accuracies in the low parts-per-million (ppm) range. nih.govnih.gov This level of precision allows for the differentiation between ions of the same nominal mass but different elemental compositions.

For this compound, the theoretical monoisotopic mass can be calculated based on its molecular formula, C₂H₆BrN₂O. This calculation considers the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, ¹⁴N, and ¹⁶O). The presence of bromine, with its two primary isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio, results in a characteristic isotopic pattern for the molecular ion peak ([M]⁺) and any bromine-containing fragment ions, appearing as a pair of peaks (M and M+2) of nearly equal intensity. This distinctive isotopic signature is a key diagnostic feature in the mass spectrum of brominated compounds.

A hypothetical high-resolution mass spectrum of this compound would be expected to show the protonated molecule, [C₂H₆BrN₂O+H]⁺. The precise mass of this ion would be used to confirm the elemental composition.

Table 1: Theoretical High-Resolution Mass Data for the Molecular Ion of this compound

| Ion | Molecular Formula | Calculated Monoisotopic Mass (m/z) |

| [M(⁷⁹Br)+H]⁺ | C₂H₇⁷⁹BrN₂O | 153.9763 |

| [M(⁸¹Br)+H]⁺ | C₂H₇⁸¹BrN₂O | 155.9742 |

This is a predicted spectrum and should only be used as a guide; further evidence is required to confirm identification. t3db.ca

The fragmentation of this compound in a mass spectrometer, typically induced by techniques like collision-induced dissociation (CID), provides a roadmap of its molecular structure. While specific experimental data for this compound is not available in the reviewed literature, a plausible fragmentation pattern can be predicted based on the known behavior of similar functional groups such as amides, amines, and halogenated compounds. libretexts.orgmiamioh.edu

The N-hydroxyethanimidamide core is susceptible to several fragmentation pathways. Alpha-cleavage is a common fragmentation mechanism for amines and amides, involving the cleavage of a bond adjacent to the heteroatom. libretexts.orgyoutube.com In the case of this compound, this could involve the cleavage of the C-C bond.

Another predictable fragmentation pathway is the loss of the bromine atom. The cleavage of the C-Br bond would result in a fragment ion without the characteristic bromine isotopic pattern. Additionally, the loss of small neutral molecules such as water (H₂O) from the N'-hydroxy group or the elimination of HBr are also common fragmentation routes for related structures.

Table 2: Predicted Major Fragment Ions of this compound in High-Resolution Mass Spectrometry

| Proposed Fragment Ion | Neutral Loss | Predicted Monoisotopic Mass (m/z) | Comments |

| [C₂H₆N₂O]⁺ | Br | 74.0475 | Loss of the bromine radical. |

| [C₂H₅N₂]⁺ | HBrO | 57.0447 | Loss of hypobromous acid. |

| [CH₂Br]⁺ | CH₄N₂O | 92.9443 / 94.9423 | Cleavage of the C-C bond, shows Br isotope pattern. |

| [C₂H₄Br]⁺ | H₂N₂O | 106.9599 / 108.9579 | Loss of diimide dioxide, shows Br isotope pattern. |

This table represents a theoretical fragmentation pattern based on general principles of mass spectrometry and may not reflect experimentally observed fragmentation.

Computational and Theoretical Investigations of 2 Bromo N Hydroxyethanimidamide

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in modern chemical research. DFT offers a balance between computational cost and accuracy, making it a suitable method for studying the electronic structure and properties of molecules like 2-bromo-N'-hydroxyethanimidamide. These calculations can predict a wide range of molecular properties, from optimized geometry to spectroscopic signatures.

Molecular Geometry Optimization and Electronic Structure Analysis

A crucial first step in the computational analysis of a molecule is the optimization of its geometry. This process involves finding the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface, thus predicting the most stable three-dimensional structure of the molecule. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles.

DFT calculations, often using a basis set such as 6-311++G(d,p), are employed to perform this optimization. nih.gov The results of such a study would be presented in a table comparing the calculated parameters for the most stable conformer(s).

Table 1: Illustrative Optimized Geometrical Parameters for this compound

| Parameter | Bond/Angle | Expected Value (Å or °) |

| Bond Length | C-Br | (Value not available) |

| C=N | (Value not available) | |

| N-O | (Value not available) | |

| O-H | (Value not available) | |

| Bond Angle | C-C-N | (Value not available) |

| C=N-O | (Value not available) | |

| N-O-H | (Value not available) | |

| Dihedral Angle | Br-C-C=N | (Value not available) |

| C-C=N-O | (Value not available) | |

| Note: Specific values for this compound are not available in the cited literature. This table illustrates the type of data that would be generated from DFT calculations. |

Following geometry optimization, an analysis of the electronic structure provides deeper insights. This includes the determination of the molecular electrostatic potential (MEP), which maps the charge distribution on the molecule's surface. The MEP is crucial for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), thereby predicting sites of potential chemical reactions. nih.govnih.gov For this compound, the electronegative bromine, nitrogen, and oxygen atoms would be expected to create distinct regions of negative potential, while the hydrogen atoms would exhibit positive potential.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). strath.ac.uk The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy indicates its capacity to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity.

For this compound, FMO analysis would involve calculating the energies of the HOMO and LUMO and visualizing their spatial distribution. This would reveal which parts of the molecule are most involved in electron donation and acceptance. The results of such an analysis are typically summarized in a data table.

Table 2: Illustrative Frontier Molecular Orbital Properties for this compound

| Property | Value (eV) |

| HOMO Energy | (Value not available) |

| LUMO Energy | (Value not available) |

| HOMO-LUMO Energy Gap | (Value not available) |

| Note: Specific values for this compound are not available in the cited literature. This table is for illustrative purposes. |

Theoretical Spectroscopic Parameter Prediction and Experimental Validation

A powerful application of quantum chemical calculations is the prediction of spectroscopic data, such as infrared (IR) and UV-Visible spectra. By calculating the vibrational frequencies and electronic transitions of the optimized molecular structure, theoretical spectra can be generated. These can then be compared with experimentally obtained spectra for validation of the computational model and for the assignment of spectral bands to specific molecular motions or electronic excitations.

For this compound, theoretical IR spectroscopy would predict the frequencies corresponding to the stretching and bending of its various bonds (e.g., C=N, N-O, O-H, C-Br). Theoretical UV-Visible spectroscopy would predict the wavelengths of maximum absorption (λmax) corresponding to electronic transitions, likely of the n → π* and π → π* types, given the presence of lone pairs and double bonds.

Molecular Dynamics Simulations for Conformational Landscape Exploration

While quantum chemical calculations are excellent for studying static molecular properties, Molecular Dynamics (MD) simulations provide a means to explore the dynamic behavior of a molecule over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of the molecule's conformational landscape and its interactions with its environment (e.g., a solvent).

For this compound, MD simulations could be used to:

Identify the most stable conformers and the energy barriers between them.

Study the dynamics of intramolecular hydrogen bonding.

Simulate the molecule's behavior in different solvents to understand solvation effects.

Although specific MD studies on this compound are not readily found, the methodology is well-established for similar molecules, providing insights into their flexibility and intermolecular interactions.

Mechanistic Studies of this compound Reactions using Advanced Computational Methods

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the energy barriers that govern the reaction rate. For reactions involving this compound, computational methods could be used to study various potential pathways.

For instance, in a nucleophilic substitution reaction, calculations could determine whether the reaction proceeds via an S\N1 or S\N2 mechanism. nih.gov By calculating the energies of the reactants, transition states, and products, the reaction's thermodynamics and kinetics can be predicted. Such studies would provide a detailed, atom-level understanding of how this compound behaves in chemical transformations.

Chemical Reactivity and Mechanistic Studies of 2 Bromo N Hydroxyethanimidamide

Nucleophilic Substitution Reactions Involving the Bromine Center

The bromine atom in 2-bromo-N'-hydroxyethanimidamide is attached to a primary carbon, making it a susceptible center for nucleophilic substitution reactions. In these reactions, a nucleophile replaces the bromide leaving group. savemyexams.com The specific mechanism of this substitution is heavily influenced by the structure of the substrate and the reaction conditions. byjus.com

Nucleophilic substitution reactions at a saturated carbon center primarily proceed via two distinct mechanisms: SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular). masterorganicchemistry.com

The SN2 reaction is a single-step, concerted process where the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group. libretexts.org The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile. savemyexams.comlibretexts.org This pathway is favored for primary and secondary alkyl halides where the carbon center is sterically accessible. byjus.com Given that this compound is a primary bromo compound, the SN2 pathway is the more probable route for substitution under most conditions. youtube.comyoutube.com

The SN1 reaction , in contrast, is a two-step process. The first and rate-determining step is the spontaneous dissociation of the leaving group to form a carbocation intermediate. byjus.comyoutube.com In the second, faster step, the nucleophile attacks the planar carbocation. youtube.com The rate of an SN1 reaction depends only on the concentration of the substrate. savemyexams.com This mechanism is favored for tertiary alkyl halides because they can form relatively stable tertiary carbocations. savemyexams.comyoutube.com An SN1 reaction at the primary carbon of this compound is highly unlikely due to the extreme instability of the resulting primary carbocation.

| Feature | SN1 Mechanism | SN2 Mechanism |

|---|---|---|

| Substrate Preference | Tertiary > Secondary >> Primary (Unlikely for this compound) | Primary > Secondary >> Tertiary (Favored for this compound) byjus.com |

| Kinetics | First-order rate law: Rate = k[Substrate] savemyexams.com | Second-order rate law: Rate = k[Substrate][Nucleophile] libretexts.org |

| Mechanism | Two-step process byjus.com | Single-step (concerted) process masterorganicchemistry.com |

| Intermediate | Carbocation formed youtube.comyoutube.com | No intermediate, only a transition state libretexts.org |

| Stereochemistry | Racemization (mixture of retention and inversion) masterorganicchemistry.com | Complete inversion of stereochemistry libretexts.orgmasterorganicchemistry.com |

| Leaving Group | Good leaving group required | Good leaving group required |

The reactivity of the C-Br bond is significantly modulated by the adjacent N'-hydroxyethanimidamide group through both electronic and steric effects.

Electronic Effects: The imidamide and N'-hydroxy groups are electron-withdrawing. This inductive effect polarizes the C-Br bond, increasing the partial positive charge on the α-carbon and making it more susceptible to nucleophilic attack. This enhances the rate of SN2 reactions. Conversely, this electron-withdrawing character would further destabilize the already unfavorable primary carbocation, making an SN1 pathway even less likely.

Steric Effects: Steric hindrance plays a critical role in SN2 reactions, which require a specific trajectory for the incoming nucleophile to attack the carbon center (backside attack). While the N'-hydroxyethanimidamide group is larger than a simple methyl group, the primary nature of the carbon center means it is still relatively unhindered compared to secondary or tertiary carbons. However, the presence of the group may lead to a slower reaction rate compared to a less bulky primary halide like bromoethane. youtube.comyoutube.com In some related amide structures, intramolecular hydrogen bonding has been observed, which could influence the conformation of the molecule and potentially affect the accessibility of the reaction center. nih.gov

Cyclization Reactions for Heterocycle Formation

The N'-hydroxyimidamide functionality, also known as an amidoxime (B1450833), is a valuable precursor for the synthesis of various nitrogen- and oxygen-containing heterocycles, most notably 1,2,4-oxadiazoles. nih.gov

The synthesis of 1,2,4-oxadiazoles from N'-hydroxyimidamide derivatives is a robust and widely used transformation in medicinal chemistry. nih.govnih.gov The most common method involves the reaction of the N'-hydroxyimidamide (amidoxime) with a carboxylic acid or its derivative. nih.gov This proceeds via a two-step sequence:

Acylation: The amidoxime is first acylated, typically on the hydroxylamine (B1172632) oxygen, to form an O-acyl amidoxime intermediate. This step often requires an activating agent for the carboxylic acid, such as a carbodiimide. nih.gov

Cyclodehydration: The O-acyl amidoxime intermediate then undergoes a base- or heat-induced intramolecular cyclization, eliminating a molecule of water to form the stable aromatic 1,2,4-oxadiazole (B8745197) ring. nih.gov

While the title compound itself contains a leaving group, it is the N'-hydroxyimidamide moiety that typically participates in the cyclization. For instance, reacting this compound with a carboxylic acid would likely lead to substitution at the bromine center or reaction at the amidoxime. A more direct route to a substituted oxadiazole would involve first converting a nitrile to the corresponding N'-hydroxyimidamide and then performing the cyclization. organic-chemistry.orgrsc.org

| Reactant | Conditions/Reagents | Description | Reference |

|---|---|---|---|

| Carboxylic Acids | Coupling agent (e.g., CDI, EDC), then heat or base | A two-step, one-pot process forming an O-acyl intermediate followed by cyclodehydration. | nih.govnih.gov |

| Nitriles | PTSA-ZnCl2 catalyst | A catalyzed reaction between an amidoxime and a nitrile to form the oxadiazole ring. | organic-chemistry.org |

| Aldehydes | Base-mediated, one-pot | A one-pot synthesis where the aldehyde acts as both a substrate and an oxidant. | rsc.org |

| Acyl Chlorides/Anhydrides | Base (e.g., Pyridine, TEA) | Direct acylation of the amidoxime followed by cyclization. | mdpi.com |

The formation of 1,2,4-oxadiazoles from acyclic N'-hydroxyimidamides is generally characterized by high regioselectivity rather than stereoselectivity, as new chiral centers are not typically created on the heterocyclic ring itself.

Regioselectivity: The reaction is highly selective, consistently yielding the 3,5-disubstituted 1,2,4-oxadiazole isomer. In the reaction between an amidoxime (RC(=NOH)NH₂) and a carboxylic acid (R'COOH), the "R" group from the amidoxime ends up at the 3-position of the oxadiazole ring, while the "R'" group from the carboxylic acid is located at the 5-position. This is a direct consequence of the reaction mechanism involving the formation and subsequent cyclization of the O-acyl amidoxime intermediate.

Stereoselectivity: If the starting materials (the amidoxime or the acylating agent) contain chiral centers in their "R" or "R'" side chains, the stereochemistry of these centers is typically retained throughout the reaction sequence, as the reaction conditions are usually not harsh enough to cause epimerization. Some intramolecular cyclizations of related systems can produce diastereomeric mixtures if a new stereocenter is formed during the ring-closing step. nih.gov

Reactions of the Hydroxyimidamide Functionality

The N'-hydroxyimidamide group is a versatile functional group with its own characteristic reactivity beyond cyclization. The presence of nucleophilic nitrogen and oxygen atoms, as well as weakly acidic protons, allows for a variety of transformations.

The functionality can undergo hydrolysis, although this often requires acidic or basic conditions. researchgate.net The nitrogen atoms of the imidamide can act as nucleophiles, participating in alkylation or acylation reactions. The hydroxyl group can also be functionalized. For example, in related N-hydroxy compounds like N-hydroxyphthalimide, the N-O bond can undergo homolytic cleavage to generate N-centered radicals, which can then participate in C-N bond-forming reactions. nih.gov

Furthermore, the amidoxime group is well-known for its ability to act as a bidentate chelating ligand for various metal ions. The nitrogen and oxygen atoms can coordinate to a metal center, a property exploited in areas like coordination chemistry and materials science. Other reactions can include rearrangements or fragmentation, depending on the specific substrates and reaction conditions employed. nih.gov

O- and N-Alkylation, Acylation, and Other Derivatization Reactions

The presence of both oxygen and nitrogen atoms in the N'-hydroxy group allows for competitive alkylation and acylation reactions. The regioselectivity of these reactions is influenced by factors such as the nature of the alkylating or acylating agent, the solvent, and the base used.

O- and N-Alkylation: Alkylation can occur at either the oxygen or the nitrogen of the hydroxyamidine group. Generally, O-alkylation is favored under certain conditions. For instance, the use of alkyl halides in the presence of a suitable base would be expected to yield O-alkylated products. The choice of base and solvent can be critical in directing the reaction towards either O- or N-alkylation.

Acylation: Acylation reactions with agents like acid chlorides or anhydrides can similarly lead to O-acyl or N-acyl derivatives. These reactions are typically performed in the presence of a base to neutralize the acid byproduct. Kinetic studies of the acylation of related neutral secondary phosphoramidates have shown that these reactions proceed via a bimolecular substitution, with the nitrogen atom acting as the nucleophile.

Other Derivatization Reactions: The bromo group in this compound is a prime site for nucleophilic substitution, allowing for the introduction of a wide array of functional groups. For example, reaction with various amines can lead to the synthesis of 2-amino-N'-hydroxyethanimidamide derivatives.

Table 1: Predicted Derivatization Reactions of this compound

| Reaction Type | Reagent | Predicted Product |

| O-Alkylation | Alkyl halide (e.g., CH₃I), Base | 2-bromo-N'-methoxyethanimidamide |

| N-Alkylation | Alkyl halide (e.g., CH₃I), Base | 1-(2-bromoacetimidoyl)-1-methylhydroxylamine |

| O-Acylation | Acid chloride (e.g., CH₃COCl), Base | (Z)-1-amino-2-bromoethylideneamino acetate |

| N-Acylation | Acid chloride (e.g., CH₃COCl), Base | N-(1-amino-2-bromoethylidene)-N-hydroxyacetamide |

| Nucleophilic Substitution | Amine (e.g., R-NH₂) | 2-amino-N'-hydroxyethanimidamide derivative |

Tautomerism and Isomerization Processes within the Hydroxyethanimidamide Structure

The N'-hydroxyethanimidamide moiety is capable of existing in different tautomeric forms. Theoretical studies on the broader class of N-hydroxy amidines have shed light on these equilibrium processes. The two primary tautomers are the amide oxime form and the imino hydroxylamine form.

Computational studies, such as those employing Density Functional Theory (DFT), have indicated that for N-hydroxy amidines, the amide oxime tautomer is generally more stable than the imino hydroxylamine tautomer. The energy difference between these two forms is typically in the range of 4-10 kcal/mol. However, the energy barrier for interconversion at room temperature is significant, suggesting that the tautomers, once formed, are relatively stable.

The presence of solvents, particularly water, can facilitate the tautomerization process by acting as a proton shuttle, thereby lowering the activation energy barrier for the hydrogen exchange.

Table 2: Tautomers of N'-hydroxyethanimidamide

| Tautomer Name | Structural Formula | Relative Stability |

| Amide Oxime | R-C(=NOH)-NH₂ | More Stable |

| Imino Hydroxylamine | R-C(=NH)-NHOH | Less Stable |

Elucidation of Reaction Mechanisms using Kinetic and Advanced Spectroscopic Methods

To fully understand the reactivity of this compound, a combination of kinetic studies and advanced spectroscopic techniques is essential.

Kinetic Studies: By monitoring the rate of reaction under various conditions (e.g., changing reactant concentrations, temperature, solvent polarity), the rate law and activation parameters (enthalpy and entropy of activation) can be determined. This information provides crucial insights into the transition state of the reaction and helps to distinguish between different possible mechanisms (e.g., Sₙ1 vs. Sₙ2 for substitution at the bromo-substituted carbon). For instance, kinetic studies on the acylation of related compounds have supported a bimolecular mechanism.

Advanced Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural elucidation of reactants, products, and any stable intermediates. Advanced NMR techniques like 2D-NMR (COSY, HMQC, HMBC) can help to unambiguously assign the structure of derivatives, confirming, for example, whether alkylation or acylation has occurred on the oxygen or nitrogen atom.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of products, confirming their identity. Tandem mass spectrometry (MS/MS) can provide structural information by analyzing the fragmentation patterns of the molecule.

Infrared (IR) and Raman Spectroscopy: These techniques are useful for identifying the functional groups present in the molecule. For example, the stretching frequencies of C=N, O-H, and N-H bonds can help to distinguish between different tautomers and isomers.

Computational Chemistry: As demonstrated in studies of N-hydroxy amidine tautomerism, computational methods like DFT can be powerful tools to model reaction pathways, calculate transition state energies, and predict the relative stabilities of intermediates and products, thus complementing experimental findings.

By employing these methodologies, a comprehensive picture of the chemical reactivity and the underlying mechanisms of the reactions of this compound can be established.

Role of 2 Bromo N Hydroxyethanimidamide in Advanced Organic Synthesis

Applications as a Versatile Building Block for Diverse Molecular Architectures

2-bromo-N'-hydroxyethanimidamide serves as a linchpin in the synthesis of a multitude of organic molecules. The bromine atom acts as a good leaving group in nucleophilic substitution reactions, while the N'-hydroxyimidamide functional group can undergo cyclization and condensation reactions. This dual reactivity allows for the strategic and efficient assembly of complex structures from relatively simple starting materials. Its utility is particularly evident in its application for creating heterocyclic systems, which are prevalent in biologically active compounds.

The N'-hydroxyimidamide moiety is a well-established precursor for the synthesis of 1,2,4-oxadiazole (B8745197) rings, a scaffold found in numerous pharmacologically active compounds. The general strategy involves the reaction of the N'-hydroxyimidamide with an acylating agent, followed by a cyclodehydration step. In the case of this compound, this would lead to the formation of a 3-(bromomethyl)-1,2,4-oxadiazole (B2554962) derivative, which can be further functionalized.

The synthesis can be achieved through various methods, often involving peptide coupling agents or conversion to an intermediate that facilitates ring closure. For instance, condensation with various substituted amidoximes can yield hybrid molecules containing the 1,2,4-oxadiazole scaffold. nih.gov

Table 1: Representative Synthetic Routes to 1,2,4-Oxadiazoles from N-Hydroxyimidamide Precursors

| Reagent/Condition | Description | Outcome | Reference |

|---|---|---|---|

| Acyl Chlorides/Anhydrides | Acylation of the N-hydroxy group followed by base- or heat-induced cyclodehydration. | Forms the 1,2,4-oxadiazole ring. | researchgate.net |

| DCC/nitro-HOBt | Peptide bond formation conditions can be used to couple the N-hydroxyimidamide with carboxylic acids, leading to an intermediate that cyclizes. | Synthesis of hybrid molecules containing the oxadiazole core. | nih.gov |

These synthetic pathways highlight the versatility of the N'-hydroxyimidamide group in forming stable five-membered heterocyclic rings. The resulting bromo-functionalized oxadiazoles (B1248032) are valuable intermediates themselves, allowing for subsequent cross-coupling reactions or nucleophilic substitutions to build molecular complexity.

The dual functionality of this compound makes it an ideal candidate for tandem reactions, where multiple bond-forming events occur in a single synthetic operation. This approach can be used to construct intricate spirocyclic and fused ring systems efficiently. A plausible strategy involves an initial intermolecular reaction at the N'-hydroxyimidamide moiety, followed by an intramolecular cyclization involving the bromoethyl group.

For example, a reaction with a cyclic ketone could be followed by an intramolecular nucleophilic attack from an atom in the newly formed ring onto the carbon bearing the bromine atom. Such sequences are valuable for creating complex three-dimensional structures from linear precursors. The synthesis of spiro-fused β-lactams and other heterocyclic systems often relies on the cyclization of suitably functionalized precursors. researchgate.netugent.be The principles behind these syntheses, involving intramolecular bond formation to construct a new ring onto an existing one, are directly applicable.

The construction of fused ring systems is defined by two rings sharing two atoms and one bond. iupac.org Tandem reactions initiated from this compound can be designed to first form a primary heterocyclic ring, which then undergoes a subsequent intramolecular cyclization to yield a fused bicyclic structure. The development of such reactions is a key area in modern organic synthesis, aiming to increase molecular complexity rapidly. nih.gov

Strategic Precursor in Combinatorial Chemistry Libraries for Lead Generation

Combinatorial chemistry is a powerful tool for drug discovery, enabling the rapid synthesis of large libraries of related compounds for high-throughput screening. nih.goviipseries.org The "sub-monomer" approach, particularly used in the synthesis of peptoids and peptide tertiary amides (PTAs), is an excellent example of where a reagent like this compound could be invaluable.

In this method, a library is built on a solid support (e.g., resin beads) in a stepwise fashion. The synthesis of peptoids, for instance, involves an acylation step with bromoacetic acid followed by nucleophilic displacement of the bromide with a primary amine. nih.gov By analogy, this compound could be used in a similar two-step monomer addition cycle.

Table 2: Proposed Combinatorial Synthesis Cycle using this compound

| Step | Reaction | Description | Result |

|---|---|---|---|

| 1 | Acylation | The N'-hydroxyimidamide group is acylated with a diverse set of carboxylic acids on a solid support. | A library of resin-bound intermediates with varied R¹ groups. |

This strategy would allow for the creation of vast libraries of compounds from a set of building blocks. The resulting molecules, featuring a stable core derived from this compound, could be screened for biological activity, facilitating the identification of new lead compounds for drug development. The use of chiral 2-bromo acids has already been shown to be effective in creating stereochemically diverse libraries. nih.gov

Development in Materials Science through Ligand Design and Polymer Synthesis Applications

The N'-hydroxyimidamide functional group is known for its ability to chelate metal ions. This property, combined with the synthetic versatility offered by the bromo-substituent, makes this compound a promising candidate for the design of novel ligands and the synthesis of advanced materials.

In ligand design, the molecule can be anchored to a surface or incorporated into a larger molecular framework via its bromoethyl group, while the N'-hydroxyimidamide moiety remains available for metal coordination. This could be exploited in the development of new catalysts, sensors, or metal-organic frameworks (MOFs). The analogous compound, 2-Bromo-N-hydroxybenzimidamide, is noted as a building block for synthesizing novel polymers and materials with specific properties.

In polymer science, this compound could serve as a functional monomer. For instance, it could be incorporated into polymer chains to introduce metal-chelating sites or to act as a point for post-polymerization modification. The synthesis of N-substituted polyglycines (polypeptoids) via the ring-opening polymerization of N-substituted N-carboxyanhydrides (NCAs) is a well-established method for creating biomimetic polymers. lsu.edu A functional monomer derived from this compound could be integrated into such systems to impart new properties, such as responsiveness to metal ions or specific pH conditions.

Future Research Directions and Emerging Paradigms for 2 Bromo N Hydroxyethanimidamide

Development of Novel Catalytic Systems for Enhanced Efficiency and Selectivity in Transformations Involving 2-bromo-N'-hydroxyethanimidamide

The development of efficient and selective catalytic systems is paramount to unlocking the full synthetic potential of this compound. While the synthesis of amidoximes, in general, can be achieved through the reaction of nitriles with hydroxylamine (B1172632), the specific reactivity of the bromo- and N'-hydroxyethanimidamide functionalities calls for dedicated catalytic strategies. researchgate.netnih.gov Future research is anticipated to focus on several key areas:

Stereoselective Catalysis: The development of chiral catalysts for asymmetric transformations of this compound could lead to the synthesis of enantiomerically pure compounds with potential applications in medicinal chemistry.

Cross-Coupling Reactions: The bromine atom in the molecule is an ideal handle for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. Research into novel palladium, nickel, or copper-based catalytic systems could enable the efficient diversification of the this compound core. researchgate.net

C-H Activation: Direct functionalization of the carbon-hydrogen bonds in the ethanimidamide backbone through transition-metal catalysis would provide a more atom-economical approach to generating derivatives.

A comparative overview of potential catalytic transformations is presented in Table 1.

Table 1: Potential Catalytic Transformations for this compound

| Transformation | Potential Catalyst Systems | Expected Outcome |

|---|---|---|

| Asymmetric Reduction | Chiral Ruthenium or Rhodium complexes | Enantiomerically enriched hydroxyethanimidamides |

| Suzuki Coupling | Palladium(0) with phosphine (B1218219) ligands | Aryl or heteroaryl substituted ethanimidamides |

| Sonogashira Coupling | Palladium(0)/Copper(I) with amine base | Alkynyl-substituted ethanimidamides |

| C-H Arylation | Palladium(II) with oxidant | Direct introduction of aryl groups |

Advanced Computational Modeling for Predictive Structure-Reactivity Relationships and De Novo Molecular Design

Computational chemistry offers powerful tools to predict the behavior of molecules and to guide the design of new compounds with desired properties. For this compound, computational modeling can provide invaluable insights into its structure, reactivity, and potential interactions with biological targets.

Density Functional Theory (DFT) Studies: DFT calculations can be employed to determine the molecule's electronic structure, bond energies, and spectroscopic properties. nih.gov This information is crucial for understanding its reactivity in various chemical transformations. For instance, calculating the frontier molecular orbitals (HOMO and LUMO) can help predict its susceptibility to nucleophilic or electrophilic attack. nih.gov

Molecular Docking and Dynamics Simulations: In the context of medicinal chemistry, molecular docking studies can predict the binding mode and affinity of this compound and its derivatives to specific protein targets. Subsequent molecular dynamics simulations can then be used to assess the stability of the ligand-protein complexes over time.

De Novo Molecular Design: Generative artificial intelligence and other de novo design methods can be utilized to create novel molecules based on the this compound scaffold. youtube.com These algorithms can explore vast chemical spaces to identify compounds with optimized properties, such as enhanced binding affinity or improved pharmacokinetic profiles.

Illustrative data from hypothetical DFT calculations are shown in Table 2.

Table 2: Hypothetical DFT-Calculated Properties of this compound

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates susceptibility to electrophilic attack |

| LUMO Energy | -1.2 eV | Indicates susceptibility to nucleophilic attack |

| Dipole Moment | 3.5 D | Influences solubility and intermolecular interactions |

| C-Br Bond Dissociation Energy | 70 kcal/mol | Predicts reactivity in cross-coupling reactions |

Exploration of this compound in Supramolecular Chemistry and Self-Assembly Processes

The N'-hydroxyethanimidamide group is a versatile functional group that can participate in various non-covalent interactions, including hydrogen bonding and coordination with metal ions. mdpi.com This makes this compound an attractive building block for the construction of complex supramolecular architectures.

Hydrogen-Bonded Assemblies: The N'-hydroxy and amino groups can act as both hydrogen bond donors and acceptors, enabling the formation of one-, two-, or three-dimensional networks. The presence of the bromo-substituent could influence the packing of these assemblies through halogen bonding.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The amidoxime (B1450833) moiety is known to be an excellent chelator for various metal ions. mdpi.com By reacting this compound with suitable metal salts, it may be possible to construct novel coordination polymers and MOFs with interesting catalytic, sensing, or gas-storage properties.

Self-Assembled Monolayers (SAMs): The ability of related thiol-containing molecules to form self-assembled monolayers on gold surfaces suggests that derivatives of this compound could be designed to form ordered layers on various substrates, with potential applications in nanoscience and materials science.

Integration with Automated and Miniaturized Synthesis Platforms for High-Throughput Discovery

The exploration of the chemical space around this compound can be significantly accelerated by leveraging automated synthesis and high-throughput screening technologies.

Automated Synthesis Platforms: Automated synthesizers can perform a wide range of chemical reactions in a parallel or sequential manner, enabling the rapid generation of libraries of this compound derivatives. sigmaaldrich.comnih.gov These platforms offer advantages in terms of speed, reproducibility, and reduced consumption of reagents. youtube.comnih.gov

High-Throughput Screening (HTS): Once a library of compounds has been synthesized, HTS can be used to rapidly screen them for desired biological activities or material properties. thermofisher.comnih.govnih.gov This allows for the efficient identification of "hit" compounds that can be further optimized in a drug discovery or materials development pipeline. stanford.edunuvisan.com

The combination of automated synthesis and HTS provides a powerful workflow for the discovery of novel compounds based on the this compound scaffold. An example of a potential high-throughput synthesis workflow is outlined in Table 3.

Table 3: High-Throughput Synthesis and Screening Workflow for this compound Derivatives

| Step | Technology | Purpose |

|---|---|---|

| 1. Library Design | De Novo Design Software | Generate a virtual library of target compounds |

| 2. Synthesis | Automated Synthesis Platform | Synthesize the designed library in a multi-well format |

| 3. Purification | Parallel Chromatography System | Purify the synthesized compounds |

| 4. Screening | High-Throughput Screening Assay | Test the library for a specific biological activity |

| 5. Hit Identification | Data Analysis Software | Identify active compounds for further study |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.